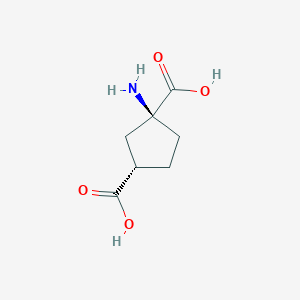

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Description

Properties

IUPAC Name |

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-FFWSUHOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477331-06-9 | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid structure and conformation

An In-depth Technical Guide to the Structure and Conformation of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, commonly referred to as (1S,3S)-ACPD, is a conformationally constrained analog of the principal excitatory neurotransmitter, L-glutamate. Its rigid cyclopentane backbone locks the key pharmacophoric elements—the α-amino acid and the distal carboxylate—into a specific spatial orientation. This structural rigidity prevents the molecule from adopting the numerous conformations available to the flexible L-glutamate, making it an invaluable tool in neuropharmacology. Primarily, (1S,3S)-ACPD and its stereoisomers are used to probe the structure and function of metabotropic glutamate receptors (mGluRs), which are critical G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability.[1][2]

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of (1S,3S)-ACPD. We will delve into the stereochemical nuances of the molecule, the inherent conformational dynamics of the cyclopentane ring, and the experimental and computational methodologies employed to elucidate its three-dimensional structure. Understanding these principles is paramount for researchers in drug development and neuroscience seeking to rationalize the structure-activity relationships (SAR) that govern ligand-receptor interactions at mGluRs.

Molecular Structure and Stereochemistry

The fundamental architecture of (1S,3S)-ACPD is built upon a five-membered carbocyclic ring. Its identity and biological specificity are defined by the precise arrangement of its functional groups.

Table 1: Core Molecular Properties of (1S,3S)-ACPD

| Property | Value | Source |

| IUPAC Name | cis-(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | [3] |

| Molecular Formula | C₇H₁₁NO₄ | [3] |

| Molecular Weight | 173.17 g/mol | [3] |

| CAS Number | 111900-31-3 | [3] |

The stereochemistry, designated as (1S,3S), dictates the absolute configuration at the two chiral centers, C1 and C3. At C1, we find a quaternary carbon atom bonded to an amino group, a carboxyl group, and two methylene groups of the ring. The second chiral center is at C3, which bears the second carboxyl group. The (1S,3S) designation signifies a cis relationship between the substituents at C1 and C3, meaning the C1-amino group and the C3-carboxyl group lie on the same face of the cyclopentane ring. This is distinct from its trans diastereomer, (1S,3R)-ACPD, a widely studied and potent Group I/II mGluR agonist.[4][5]

The Conformational Landscape of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which has a clear energetic preference for the strain-free chair conformation, the cyclopentane ring is in a constant state of dynamic motion. A planar cyclopentane conformation is energetically unfavorable due to significant torsional strain from eclipsed C-H bonds.[6][7] To alleviate this strain, the ring puckers out of planarity.

The conformational potential energy surface of cyclopentane is characterized by two principal, nearly isoenergetic, puckered forms:

-

Envelope Conformation (Cₛ symmetry): In this form, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope with its flap up.

-

Twist or Half-Chair Conformation (C₂ symmetry): Here, three carbon atoms are coplanar, with one atom puckered above the plane and another below it.[8]

These conformations are not static. They rapidly interconvert via a low-energy process known as pseudorotation , where the "pucker" migrates around the ring.[9][10] However, the introduction of substituents, as in (1S,3S)-ACPD, creates steric and electronic preferences that restrict this free pseudorotation and establish a favored, low-energy conformation. The bulky amino and carboxyl groups will preferentially occupy positions that minimize steric interactions, typically pseudo-equatorial sites, thereby defining a specific ring pucker.

Determining the Conformation of (1S,3S)-ACPD

Elucidating the precise three-dimensional structure and preferred conformation of (1S,3S)-ACPD requires a combination of experimental techniques and computational modeling. Each approach provides unique insights, and together they offer a comprehensive picture of the molecule's structural dynamics.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state.[11] By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, allowing for the precise placement of every atom.[12][13]

The causality behind this choice is its unparalleled precision. For a conformationally constrained molecule, the solid-state structure provides a crucial, experimentally determined snapshot of a low-energy conformer. This structure serves as a vital benchmark for validating computational models and interpreting solution-state data from other techniques.

Caption: High-level workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography reveals the static, solid-state structure, NMR spectroscopy provides invaluable information about the molecule's average conformation and dynamics in solution, which is more biologically relevant.[14][15]

The primary NMR parameters used for conformational analysis are:

-

Chemical Shifts (δ): The electronic environment of each proton and carbon is sensitive to its spatial orientation.

-

Scalar (J) Coupling Constants: The magnitude of ³J(H,H) coupling constants between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. Measuring these values around the cyclopentane ring allows for the determination of the ring's pucker.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶ (where r is the distance between two nuclei). Observing an NOE between two protons provides direct evidence that they are close in space (< 5 Å), which is critical for defining the relative orientation of substituents.

Generalized Protocol for NMR-based Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of (1S,3S)-ACPD in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution proton NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.[16]

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To confirm proton-proton scalar coupling connectivities.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations and derive distance constraints.

-

-

Data Analysis:

-

Assign all ¹H and ¹³C resonances.

-

Extract ³J(H,H) values from the 1D spectrum or high-resolution 2D spectra.

-

Integrate NOESY cross-peaks to obtain distance restraints.

-

-

Structure Calculation: Use the experimental J-couplings and distance restraints as inputs for molecular modeling software to calculate a family of solution structures consistent with the NMR data.

Caption: Workflow for elucidating solution conformation using NMR spectroscopy.

Computational Modeling

Computational chemistry provides a powerful framework for exploring the entire conformational energy landscape of a molecule.[17][18] These methods can predict the relative energies of different conformers, the barriers to their interconversion, and their dynamic behavior.[19]

The choice to use computational modeling is driven by its predictive power. It allows us to explore conformations that may be sparsely populated in solution but could be relevant for receptor binding. It also provides a theoretical basis for interpreting experimental data.

Typical Computational Workflow

-

Initial Structure Generation: Build a 3D model of (1S,3S)-ACPD.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all low-energy minima. This is often done using molecular mechanics force fields, which are computationally efficient.

-

Geometry Optimization and Energy Calculation: Re-optimize the geometry of each identified conformer using higher-level quantum mechanics methods (e.g., Density Functional Theory, DFT) to obtain more accurate structures and relative energies.

-

Molecular Dynamics (MD) Simulation: Place the lowest-energy conformer in a simulated solvent box and run an MD simulation. This tracks the atomic motions over time, revealing the dynamic stability of the conformation and its interactions with the solvent.

Caption: A standard workflow for computational conformational analysis.

Structure-Activity Relationship at mGlu Receptors

The conformation of (1S,3S)-ACPD is directly linked to its biological activity. While its diastereomer, (1S,3R)-ACPD, is a potent agonist at both Group I and Group II mGluRs, studies have shown that (1S,3S)-ACPD also possesses activity, though often with different potency and selectivity profiles. For instance, some research indicates that (1S,3S)-ACPD can act as an agonist at L-AP4 receptors, a type of mGluR found in the retina.[20]

The rigid cyclopentane scaffold presents the amino and carboxyl groups to the receptor's binding pocket in a well-defined geometry. This "pre-organization" of the pharmacophore reduces the entropic penalty of binding compared to the highly flexible L-glutamate. By comparing the activity of different rigid stereoisomers like (1S,3S)-ACPD and (1S,3R)-ACPD, researchers can map the specific spatial requirements of the mGluR binding pocket, guiding the design of new, more selective ligands for therapeutic applications.

References

-

Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

-

Moroni, F., et al. (1998). Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. European Journal of Pharmacology, 359(2-3), 139-42. Retrieved from [Link]

-

Blaabjerg, M., et al. (2001). The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures. Brain Research, 898(1), 91-104. Retrieved from [Link]

-

ResearchGate. (n.d.). (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD) | Request PDF. Retrieved from [Link]

-

Imperial College London. (2013, December 14). Cycloalkanes. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Retrieved from [Link]

- Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213-3218.

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. Retrieved from [Link]

-

Taber, D. F., et al. (1996). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 61(21), 7444-7449. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electron Deficient Diketopyrrolopyrrole Dyes for Organic Electronics: Synthesis by Direct Arylation, Optoelectronic Characteriza. Retrieved from [Link]

-

Ito, T., et al. (2026, January 8). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-1,3-cyclopentanedicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Acpd. Retrieved from [Link]

-

Opitz, T., & Reymann, K. G. (1993). (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology, 32(1), 103-4. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. Journal of General Physiology, 103(6), 1019-34. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Crystal Structure Analysis. Retrieved from [Link]

-

Noack, C., & Reymann, K. G. (1999). (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia. European Journal of Pharmacology, 365(1), 55-8. Retrieved from [Link]

-

RCSB PDB. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Clustering of conformations from the MD simulations of 1−3 by PCA of.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]

-

Zhang, Y., et al. (2022). 3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordinates. Journal of Chemical Information and Modeling, 62(15), 3582-3591. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational methods for exploring protein conformations. Retrieved from [Link]

-

The Protein Databank. (2021, September 26). Understanding x-ray crystallography structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Todorova, N., Hung, A., & Yarovsky, I. (2012). Application of Computational Modelling to Protein Folding and Aggregation Studies. International Journal of Biology and Biomedical Engineering, 6(3), 224-233.

-

National Center for Biotechnology Information. (n.d.). Modeling Alternative Conformational States in CASP16. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H11NO4 | CID 6604704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. scribd.com [scribd.com]

- 10. worldscientific.com [worldscientific.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. jackwestin.com [jackwestin.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 3D Conformational Generative Models for Biological Structures Using Graph Information-Embedded Relative Coordinates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (1S,3S)-ACPD on Metabotropic Glutamate Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid, or (1S,3S)-ACPD, is a conformationally restricted analog of glutamate that serves as a valuable pharmacological tool for the study of metabotropic glutamate receptors (mGluRs). As one of four stereoisomers of ACPD, its specific mechanism of action is critical for the precise dissection of mGluR-mediated signaling pathways. This technical guide provides a comprehensive analysis of the known mechanisms by which (1S,3S)-ACPD engages and activates specific mGluR subtypes. We will explore its interaction with Group I mGluRs, leading to the activation of the phospholipase C pathway, and discuss evidence for its activity at other mGluR groups. This document details the downstream signaling cascades, presents a comparative pharmacological profile against other ACPD isomers, and provides field-proven, step-by-step experimental protocols for characterizing its activity. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize (1S,3S)-ACPD in neuroscience and drug discovery applications.

Introduction to Glutamate Receptor Modulation

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating fast synaptic transmission and playing crucial roles in synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of receptors classified into two major superfamilies: ionotropic and metabotropic.

Ionotropic vs. Metabotropic Receptors

Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate rapid, millisecond-scale excitatory neurotransmission. In contrast, metabotropic glutamate receptors (mGluRs) are members of the G-protein coupled receptor (GPCR) family.[1] Their activation does not directly open an ion channel but initiates slower, longer-lasting intracellular signaling cascades that modulate neuronal excitability and synaptic strength.[2][3]

The Family of Metabotropic Glutamate Receptors

The eight identified mGluR subtypes (mGluR1–8) are classified into three groups based on sequence homology, G-protein coupling specificity, and agonist pharmacology.[1][3][4]

-

Group I (mGluR1, mGluR5): These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), initiating the phosphoinositide hydrolysis cascade.[1][2]

-

Group II (mGluR2, mGluR3): These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[1][2]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Similar to Group II, these receptors are coupled to Gi/o proteins, and their activation also inhibits adenylyl cyclase.[1]

This functional divergence allows mGluRs to exert a wide array of modulatory effects on neuronal function, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.

ACPD Stereoisomers as Pharmacological Probes

1-Amino-1,3-dicarboxycyclopentane (ACPD) is a rigid glutamate analog that was instrumental in the initial differentiation between iGluRs and mGluRs.[1] Its constrained cyclopentane ring gives rise to four distinct stereoisomers: (1S,3R)-ACPD, (1R,3S)-ACPD, (1S,3S)-ACPD, and (1R,3R)-ACPD.[1]

These isomers exhibit markedly different pharmacological profiles. The trans isomer, (1S,3R)-ACPD, is a potent and widely studied non-selective agonist of Group I and Group II mGluRs.[5] In contrast, the cis isomer, (1S,3S)-ACPD, displays a more nuanced and distinct profile. Understanding the specific actions of (1S,3S)-ACPD is essential for its proper application as a research tool to isolate the functions of specific mGluR subtypes.

Molecular Profile of (1S,3S)-ACPD

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₁NO₄

-

Molecular Weight: 173.17 g/mol

-

Structure:

(Note: A real image would be embedded here in a full whitepaper)

The fixed spatial orientation of the carboxyl and amino groups on the cyclopentane ring of (1S,3S)-ACPD restricts its conformational flexibility compared to glutamate. This rigidity is the structural basis for its selectivity for mGluRs over iGluRs and dictates its specific binding affinity and efficacy at different mGluR subtypes.

Elucidated Mechanisms of Action of (1S,3S)-ACPD

(1S,3S)-ACPD acts as an orthosteric agonist, binding to the same site as endogenous glutamate. This site is located in the large, extracellular N-terminal domain of the mGluR, often referred to as the "Venus flytrap" domain.

Activity at Group I mGluRs (mGluR1 & mGluR5)

The most clearly defined action of (1S,3S)-ACPD is its agonist activity at Group I mGluRs. In the dorsal horn of the spinal cord, (1S,3S)-ACPD has been shown to act via mGluR1 to mediate the activation of L-type calcium channels and via mGluR5 to modulate inhibitory networks.[6] Activation of these Gq/11-coupled receptors initiates the canonical phosphoinositide signaling cascade.

Signaling Pathway:

-

(1S,3S)-ACPD Binding: The agonist binds to the orthosteric site on mGluR1 or mGluR5.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gq/11 protein by promoting the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

DAG remains in the plasma membrane where, along with the elevated intracellular Ca²⁺, it activates Protein Kinase C (PKC), which phosphorylates numerous downstream protein targets to modulate neuronal function.

-

Potential Activity at Group III mGluRs

There is also evidence that (1S,3S)-ACPD can act as an agonist at Group III mGluRs. Studies in retinal ON bipolar cells showed that (1S,3S)-ACPD evoked cellular responses (outward currents) similar to those produced by L-AP4, the prototypical Group III mGluR agonist.[7] This suggests that in certain neuronal populations, (1S,3S)-ACPD can activate the Gi/o-coupled pathway.

Signaling Pathway:

-

(1S,3S)-ACPD Binding: The agonist binds to the orthosteric site on a Group III mGluR (e.g., mGluR4, 6, 7, 8).

-

G-Protein Activation: The receptor activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase (AC).

-

cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and other cAMP-dependent effectors, altering gene transcription and protein phosphorylation.

Comparative Pharmacology of ACPD Isomers

| Receptor Subtype | (1S,3R)-ACPD Potency (EC₅₀) | (1S,3S)-ACPD Activity | Reference(s) |

| Group I | |||

| mGluR1 | 42 µM | Agonist activity demonstrated | [6] |

| mGluR5 | 15 µM | Agonist activity demonstrated | [6] |

| Group II | |||

| mGluR2 | 5 µM | Data not available | |

| mGluR3 | Data not available | Data not available | |

| Group III | |||

| mGluR4 | Data not available | Potential agonist activity | [7] |

| mGluR6 | 60 µM | Potential agonist activity | [7] |

| mGluR7 | Data not available | Potential agonist activity | [7] |

| mGluR8 | Data not available | Potential agonist activity | [7] |

Key Experimental Protocols for Characterization

To determine the pharmacological profile of a ligand like (1S,3S)-ACPD, a suite of in vitro assays is required. The choice of assay is dictated by the G-protein coupling of the target receptor.

Assessment of Group I mGluR Activation: Intracellular Calcium Mobilization

This functional assay measures the increase in cytosolic calcium concentration following the activation of Gq-coupled mGluRs. Its high-throughput nature makes it ideal for determining agonist potency (EC₅₀).

Causality: The protocol is designed to directly measure a key downstream event of Gq activation (Ca²⁺ release), providing a robust functional readout of receptor activation. Loading cells with a ratiometric dye like Fura-2 allows for a quantitative measurement of calcium concentration that is less susceptible to artifacts like dye loading variations or cell volume changes.

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293 or CHO) stably expressing the target Group I mGluR (mGluR1 or mGluR5) in a 96- or 384-well black, clear-bottom plate. Culture until they reach ~90% confluency.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM). Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

-

Wash: Gently wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Compound Addition: Prepare serial dilutions of (1S,3S)-ACPD. Use a fluorescence plate reader equipped with an automated injection system to add the compound dilutions to the wells while simultaneously recording fluorescence.

-

Data Acquisition: For Fura-2, record the fluorescence emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm. For Fluo-4, excite at ~490 nm and record emission at ~520 nm. Record a baseline fluorescence before compound addition, followed by the peak response after addition.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence from baseline (ΔF/F₀ for Fluo-4). Plot the response against the logarithm of the (1S,3S)-ACPD concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Assessment of Group II/III mGluR Activation: cAMP Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.

Causality: Since Gi/o proteins directly inhibit adenylyl cyclase, measuring the reduction in cAMP levels is a direct functional readout of receptor activation. Forskolin is used to artificially stimulate adenylyl cyclase, creating a large and consistent signal window against which the inhibitory effect of the agonist can be measured reliably.

Methodology:

-

Cell Preparation: Plate cells (e.g., CHO-K1) stably expressing the target Group II or III mGluR subtype in a multi-well plate.

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of (1S,3S)-ACPD to the wells and pre-incubate for 15-20 minutes.

-

Add a fixed concentration of a direct adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The signal is typically inversely proportional to the amount of cAMP. Plot the percentage of inhibition of the forskolin-stimulated signal versus the logarithm of the (1S,3S)-ACPD concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

(1S,3S)-ACPD is a valuable chemical probe for investigating the complex landscape of metabotropic glutamate receptor signaling. Its primary, well-characterized mechanism of action is as an agonist at Group I mGluRs, where it activates the Gq/11-PLC signaling cascade, leading to intracellular calcium mobilization and PKC activation. Emerging evidence also suggests it may function as an agonist at certain Group III mGluRs, thereby inhibiting the adenylyl cyclase pathway.

While its utility is clear, this guide also highlights the incomplete nature of its public pharmacological record compared to its more famous isomer, (1S,3R)-ACPD. This underscores the critical importance for researchers to either perform comprehensive characterization studies or to interpret results with a clear understanding of its potential activity across multiple mGluR groups. By employing the robust experimental protocols detailed herein, the scientific community can continue to build upon our understanding of this compound, further resolving its receptor selectivity profile and solidifying its role in the precise dissection of mGluR function in health and disease.

References

-

Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. The Journal of general physiology, 103(6), 1019–1034. [Link]

-

Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of neurochemistry, 57(2), 714–716. [Link]

-

Valle-del-Rio, E., et al. (2019). General mode of action of (1S,3S)-ACPD on C-fiber field potentials in spinal cord in control and CFA-induced inflammation. ResearchGate. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

-

Flor, P. J., Battaglia, G., Nicoletti, F., Gasparini, F., & Bruno, V. (2002). Neuroprotective activity of metabotropic glutamate receptor ligands. Current topics in medicinal chemistry, 2(1), 25-42. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Molecular Probe: A Technical History of (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Glutamatergic Precision

In the intricate landscape of neuroscience, the neurotransmitter L-glutamate reigns supreme as the primary mediator of excitatory synaptic transmission. Its actions, however, are not monolithic. A sophisticated understanding of glutamatergic signaling necessitated the development of chemical tools that could dissect the diverse roles of its numerous receptors. This guide delves into the discovery and history of a pivotal molecule in this endeavor: (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a conformationally restricted analog of glutamate that proved instrumental in unraveling the complexities of the metabotropic glutamate receptors (mGluRs).

The Rationale: Constraining Flexibility to Achieve Selectivity

The inherent conformational flexibility of the L-glutamate molecule allows it to adopt numerous shapes, enabling it to activate a wide array of both ionotropic (iGluR) and metabotropic (mGluR) receptors. This promiscuity, while vital for its physiological function, presented a significant challenge for researchers seeking to isolate and study the function of specific receptor subtypes. The solution lay in the synthesis of "conformationally restricted analogs," molecules in which the rotatable bonds of glutamate are locked into a more rigid structure, thereby predisposing them to interact with a smaller, more specific subset of receptors.[1][2]

The cyclopentane ring of ACPD serves as a scaffold to limit the spatial arrangement of the amino and carboxyl groups, mimicking a specific conformation of L-glutamate. This structural constraint was a key design principle aimed at achieving selectivity for mGluRs over the rapidly acting iGluRs.[3]

The Dawn of a New Class of Agonists: The Synthesis and Discovery of ACPD Isomers

The journey to (1S,3S)-ACPD is intertwined with the broader exploration of cyclopentane-based glutamate analogs. The initial synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid did not immediately yield the isolated (1S,3S) stereoisomer. Early research focused on mixtures of stereoisomers, broadly categorized as cis and trans based on the relative orientation of the carboxyl groups on the cyclopentane ring.[4]

The trans-isomer, particularly the (1S,3R) enantiomer, quickly emerged as a potent and selective agonist for metabotropic glutamate receptors.[3][5] This discovery was a landmark achievement, providing the scientific community with a tool to selectively activate mGluRs and differentiate their functions from those of iGluRs.

The synthesis of the individual stereoisomers of ACPD, including (1S,3S)-ACPD, was a significant synthetic challenge. Stereoselective synthesis methodologies were developed to isolate the four distinct stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). These efforts were crucial for a detailed pharmacological characterization, as it is well-established in pharmacology that stereoisomers of a drug can have vastly different biological activities.[6] While a singular "discovery" paper for (1S,3S)-ACPD is not as prominent as that for its more active trans-counterpart, its synthesis and characterization were essential components of the comprehensive investigation into the structure-activity relationships of ACPD isomers.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: The principle of conformational restriction leading to receptor selectivity.

Pharmacological Profile: A Tale of Two Isomers

The pharmacological characterization of the isolated ACPD stereoisomers revealed a striking difference in their activity at metabotropic glutamate receptors. The trans-isomer, (1S,3R)-ACPD, was found to be a potent agonist at several mGluR subtypes. In contrast, the cis-isomer, (1S,3S)-ACPD, displayed significantly lower potency.

This disparity in activity between the cis and trans isomers provided invaluable insights into the structural requirements for mGluR activation. The specific spatial arrangement of the functional groups in (1S,3R)-ACPD appeared to be optimal for binding to and activating the receptor, while the conformation imposed by the cis configuration in (1S,3S)-ACPD was less favorable.

Table 1: Comparative Potency of ACPD Isomers at Select mGluRs

| Isomer | Receptor Subtype | Potency (EC50/IC50) | Reference |

| (1S,3R)-ACPD | mGluR2 | ~5 µM | [7] |

| (1S,3S)-ACPD | mGluRs | Generally much less potent than (1S,3R) | [5] |

| (1R,3S)-ACPD | mGluRs | Inactive or very weak | [5] |

Note: The table provides a simplified overview. Potency values can vary depending on the specific assay and cell system used.

Experimental Protocols: The Methodologies of Discovery

The discovery and characterization of (1S,3S)-ACPD and its fellow isomers were reliant on a suite of established and emerging experimental techniques in pharmacology and neuroscience.

Stereoselective Synthesis

The synthesis of individual stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid required sophisticated methods of asymmetric synthesis. These techniques are essential for obtaining enantiomerically pure compounds, which are critical for accurate pharmacological evaluation. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reaction steps.

Generalized Synthetic Workflow:

Caption: A generalized workflow for the stereoselective synthesis of ACPD isomers.

Pharmacological Assays

Once synthesized, the pharmacological activity of (1S,3S)-ACPD was assessed using a variety of in vitro and in vivo assays.

-

Radioligand Binding Assays: These assays were used to determine the affinity of (1S,3S)-ACPD for different mGluR subtypes. By competing with a radiolabeled ligand, the binding affinity (Ki) of the unlabeled compound can be determined.

-

Functional Assays: These experiments measured the ability of (1S,3S)-ACPD to activate mGluRs and trigger downstream signaling cascades. Common functional assays include:

-

Phosphoinositide Hydrolysis Assays: For Gq-coupled mGluRs (Group I), activation leads to the hydrolysis of phosphoinositides, which can be measured by quantifying the accumulation of inositol phosphates.

-

cAMP Assays: For Gi/o-coupled mGluRs (Groups II and III), activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

-

Electrophysiological Recordings: In brain slices or cultured neurons, electrophysiological techniques such as patch-clamp recording were used to measure changes in neuronal excitability and synaptic transmission in response to the application of (1S,3S)-ACPD.

The Legacy of (1S,3S)-ACPD: A Tool for Understanding

While (1S,3S)-ACPD itself is not a potent agonist, its discovery and characterization have been of significant scientific value. By serving as a less active stereoisomeric control for the highly potent (1S,3R)-ACPD, it has helped to:

-

Validate the stereospecificity of mGluR activation: The dramatic difference in activity between the cis and trans isomers underscored the precise structural requirements for ligand binding and receptor activation.

-

Aid in the interpretation of pharmacological studies: The availability of a relatively inactive isomer allowed researchers to control for non-specific effects in their experiments.

-

Inform the design of subsequent mGluR ligands: The structure-activity relationship data gleaned from the study of all four ACPD isomers provided a crucial foundation for the rational design of more potent and subtype-selective mGluR agonists and antagonists.

References

Please note that the following list is a compilation of relevant literature and may not be exhaustive.

- An in-depth technical guide to ACPD isomers and their selectivity for metabotropic glutam

- (1S,3R)-1-Aminocyclopentane-1,3-diarboxylic acid (ACPD) | Request PDF.

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.

- Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutam

- Differential toxicity of cis and trans isomers of dichlorodiamminepl

- Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutam

- Design of new analogues of glutamic acid with a conformationally restricted structure. Farmaco. (2000).

- Synthesis and biological activities of conformationally restricted cyclopentenyl-glutam

- Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. PrepChem.com.

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.

- Acpd | C7H11NO4 | CID 104766. PubChem - NIH.

- Synthesis of novel conformationally restricted L-glutam

- Cis isomer – Knowledge and References. Taylor & Francis.

- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

- 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)

- 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. PubMed. (1991).

- A review of drug isomerism and its significance. PMC - NIH.

- Cis–trans isomerism. Wikipedia.

Sources

- 1. Design of new analogues of glutamic acid with a conformationally restricted structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of (1S,3S)-ACPD stereoisomers

An In-depth Technical Guide to the Biological Activity of (1S,3S)-ACPD and its Stereoisomers

Abstract

1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a conformationally restricted analog of glutamate that has been instrumental in deconvoluting the complex pharmacology of metabotropic glutamate receptors (mGluRs).[1][2] Its rigid structure gives rise to four distinct stereoisomers, each possessing a unique profile of activity at the eight mGluR subtypes. This technical guide provides a comprehensive analysis of the biological activity of the (1S,3S)-ACPD isomer, framed within a comparative context of its fellow stereoisomers. We delve into its specific interactions with Group I mGluRs, the resultant downstream signaling cascades, and its applications as a pharmacological probe in neuroscience. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of ACPD isomers, including binding and functional assays, to equip researchers in drug discovery and neuropharmacology with the necessary tools for rigorous investigation.

The Critical Role of Stereoisomerism in Pharmacology

In molecular pharmacology, the three-dimensional arrangement of atoms, or stereochemistry, is a paramount determinant of a compound's biological activity. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[3][4] These differences are not trivial; biological targets such as receptors and enzymes are themselves chiral, enabling them to distinguish between stereoisomers, often with profound consequences.[5] One isomer (the eutomer) may elicit a potent therapeutic effect, while its mirror image (the distomer) could be inactive, less active, or even mediate toxicity.[3]

ACPD exemplifies this principle. As a rigid analog of L-glutamate, its cyclopentane ring restricts conformational freedom, leading to four stereoisomers: (1S,3S)-ACPD, (1R,3R)-ACPD, (1S,3R)-ACPD, and (1R,3S)-ACPD.[1] Their differential activities have made them invaluable tools for dissecting the function of specific mGluR subtypes, a task complicated by the endogenous ligand, glutamate, which activates all mGluRs as well as ionotropic glutamate receptors.[1][6]

The Target System: Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a family of eight G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:[1][7]

-

Group I (mGluR1, mGluR5): These receptors couple to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates Protein Kinase C (PKC).[1][6]

-

Group II (mGluR2, mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6]

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): These are also coupled to Gi/o proteins and similarly lead to the inhibition of adenylyl cyclase.[7]

Pharmacological Profile of ACPD Stereoisomers

The constrained nature of the ACPD isomers dictates their binding orientation and affinity for the various mGluR subtypes. While a complete pharmacological profile for all isomers at all eight receptors is not fully available, extensive research has elucidated their primary selectivities.[1]

(1S,3S)-ACPD: A Group I mGluR Agonist

(1S,3S)-ACPD is recognized primarily for its agonist activity at Group I mGluRs. Studies have indicated that it acts via mGluR1 and mGluR5 to mediate its effects, such as the activation of L-type calcium channels and modulation of inhibitory networks in spinal cord models.[8] Its relative selectivity for this group makes it a useful tool for investigating the roles of Gq/11-coupled glutamate signaling.

Comparative Analysis with Other Stereoisomers

-

(1S,3R)-ACPD: This is the most potent and widely studied of the four isomers. It is a powerful agonist at both Group I and Group II mGluRs, often used as a broad-spectrum mGluR activator in experimental paradigms.[9] Its ability to potently activate distinct signaling pathways (Gq/11 and Gi/o) makes it a complex but valuable pharmacological probe.

-

(1R,3S)-ACPD: As the enantiomer of (1S,3R)-ACPD, this isomer is considerably less potent.[10] The racemic mixture of (1S,3R)- and (1R,3S)-ACPD is known as (±)-trans-ACPD.[9]

-

(1R,3R)-ACPD: This isomer is generally considered to be the least active of the four, exhibiting weak or no significant activity at most mGluR subtypes.

Data Summary: Receptor Selectivity and Potency

The following table summarizes available quantitative data on the potency of ACPD isomers. Potency is typically expressed as the half-maximal effective concentration (EC50) for agonists. It is critical to note that assay conditions can vary between studies, impacting absolute values.

| Compound | Receptor Target | Potency (EC50, µM) |

| (1S,3R)-ACPD | mGluR1 | 42 |

| mGluR2 | 5 | |

| mGluR5 | 15 | |

| mGluR6 | 60 | |

| (±)-trans-ACPD | mGluR1 | 15[9] |

| mGluR2 | 2[9] | |

| mGluR4 | ~800[9] | |

| mGluR5 | 23[9] | |

| (1S,3S)-ACPD | Group I (mGluR1/5) | Data not readily available |

| (1R,3S)-ACPD | All | Significantly lower potency than (1S,3R)[10] |

| (1R,3R)-ACPD | All | Generally considered inactive |

Visualizing the Stereoisomer-Receptor Relationship

The differential selectivity of the ACPD isomers is a cornerstone of their utility in research. The following diagram illustrates the primary receptor group targets for the most active isomers.

Caption: Receptor group selectivity of ACPD stereoisomers.

Downstream Signaling: The Gq/11 Pathway Activation

As a Group I mGluR agonist, (1S,3S)-ACPD triggers the canonical Gq/11 signaling cascade. The binding of (1S,3S)-ACPD to mGluR1 or mGluR5 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC). PLC then hydrolyzes PIP2, a membrane phospholipid, into the second messengers IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol. The concurrent rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which goes on to phosphorylate a multitude of intracellular target proteins, thereby modulating neuronal function.[1][6]

Visualizing the Signaling Cascade

The sequence of events following (1S,3S)-ACPD binding to a Group I mGluR is depicted below.

Caption: Group I mGluR signaling pathway activated by (1S,3S)-ACPD.

Key Experimental Methodologies for Characterization

Rationale for Assay Selection

To fully characterize the biological activity of a compound like (1S,3S)-ACPD, a multi-tiered approach is essential.

-

Radioligand Binding Assays are used to determine the affinity (Ki) of the compound for the target receptor by measuring its ability to displace a known radiolabeled ligand. This establishes direct interaction.[1]

-

Functional Assays measure the downstream consequences of receptor activation. For (1S,3S)-ACPD, an Inositol Phosphate (IP) Accumulation Assay is ideal, as it directly quantifies a product of the Gq/11 pathway.[1]

-

Electrophysiology in native tissue, such as brain slices, provides insight into the physiological effects of receptor activation on neuronal excitability and synaptic transmission.[1][6]

Protocol: Radioligand Competition Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of an unlabeled ACPD isomer by its ability to compete with a radiolabeled ligand for a specific mGluR subtype.

Causality and Self-Validation: This protocol is designed for trustworthiness. The inclusion of 'Total Binding' (radioligand only) and 'Non-Specific Binding' (radioligand + high concentration of a known unlabeled ligand) wells is critical. Subtracting non-specific from total binding defines the 'Specific Binding,' which should be >80% for a valid assay. The unlabeled ligand for non-specific binding should ideally be structurally different from the test compound to avoid confounding results.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the mGluR subtype of interest to high density. The choice of a heterologous expression system ensures that the observed binding is specific to the single receptor subtype being investigated.

-

Harvest cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Keeping the preparation ice-cold is crucial to prevent protein degradation by endogenous proteases.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well:

-

Cell membranes (typically 20-100 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]glutamate). The concentration is typically chosen to be near its dissociation constant (Kd) for the receptor to ensure adequate signal-to-noise while maintaining sensitivity to competition.

-

Varying concentrations of the unlabeled ACPD isomer (e.g., 10-10 M to 10-3 M). A wide concentration range is necessary to generate a complete sigmoidal competition curve.

-

Assay buffer to reach the final volume.

-

-

Include control wells for Total Binding (no competitor) and Non-Specific Binding (plus a saturating concentration of an unlabeled ligand, e.g., 1 mM L-glutamate).

-

-

Incubation & Separation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Wash the filters rapidly with ice-cold assay buffer to remove any trapped unbound ligand.

-

-

Quantification and Data Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the ACPD isomer.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Applications and Insights in Neuroscience Research

The stereoisomers of ACPD, particularly (1S,3S)-ACPD and (1S,3R)-ACPD, are indispensable pharmacological tools. By selectively activating mGluR subtypes without confounding effects at ionotropic receptors, they allow researchers to:

-

Probe Synaptic Plasticity: Investigate the roles of specific mGluR groups in long-term potentiation (LTP) and long-term depression (LTD).

-

Modulate Neurotransmission: Characterize how presynaptic and postsynaptic mGluR activation affects the release of neurotransmitters and the excitability of neurons.[6] For instance, (1S,3R)-ACPD has been shown to reduce both excitatory and inhibitory postsynaptic potentials.[6][11]

-

Investigate Neuroprotection and Excitotoxicity: Studies have explored the dual roles of mGluR activation, with some evidence suggesting protective effects against hypoxic damage[12] and other reports implicating them in modulating NMDA receptor-mediated excitotoxicity.[13]

-

Explore Behavioral Functions: The administration of ACPD isomers in vivo has been used to link mGluR activity to processes like learning and memory[14] and to modulate behaviors related to the dopaminergic system.[14][15]

Conclusion

The biological activity of 1-amino-1,3-dicarboxycyclopentane is exquisitely dependent on its stereochemistry. The (1S,3S)-ACPD isomer serves as a selective agonist for Group I metabotropic glutamate receptors, making it a crucial tool for isolating and studying Gq/11-coupled signaling in the central nervous system. Its distinct pharmacological profile, when compared to the broader-spectrum activity of (1S,3R)-ACPD and the relative inactivity of the other isomers, highlights the structural precision required for receptor interaction. A thorough understanding of the pharmacology of each stereoisomer, validated through rigorous experimental protocols as described herein, is essential for advancing our knowledge of mGluR function in both health and disease.

References

-

New analogues of ACPD with selective activity for group II metabotropic glutamate receptors. European Journal of Pharmacology. [Link]

-

ACPD - Wikipedia. Wikipedia. [Link]

-

The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures. Brain Research. [Link]

-

Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats. European Journal of Pharmacology. [Link]

-

Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung. [Link]

-

(1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. Neuropharmacology. [Link]

-

Stereospecific antagonism by (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) of (1S,3R)-ACPD-induced effects in neonatal rat motoneurones and rat thalamic neurones. Neuropharmacology. [Link]

-

General mode of action of (1S,3S)-ACPD on C-fiber field potentials in spinal cord in control and CFA-induced inflammation. ResearchGate. [Link]

-

1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) induces burst firing via an inositol-1,4,5-triphosphate-independent pathway at rat dorsolateral septal nucleus. Neuropharmacology. [Link]

-

(1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia. Brain Research. [Link]

-

1S,3R-ACPD-sensitive (Metabotropic) [3H]glutamate Receptor Binding in Membranes. Neuroscience Letters. [Link]

-

Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons. Journal of Neurophysiology. [Link]

-

Activation Requirements for Metabotropic Glutamate Receptors. Frontiers in Systems Neuroscience. [Link]

-

Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. Polish Journal of Pharmacology. [Link]

-

Antidopaminergic Effects of the Stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. Journal of Medicinal Chemistry. [Link]

-

Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells. eLife. [Link]

-

The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress. The Journal of Neuroscience. [Link]

-

Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways. Microorganisms. [Link]

-

Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization. PNAS. [Link]

-

Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology Research. [Link]

-

Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology. [Link]

-

How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. YouTube. [Link]

-

Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. International Journal of Neuropsychopharmacology. [Link]

-

Adenosine triphosphate - Wikipedia. Wikipedia. [Link]

-

Stereoselective synthesis of (-)-lepadins A-C. Chemical Communications. [Link]

-

Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. [Link]

-

5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. [Link]

-

Total Synthesis of Ciliatamides A-C: Stereochemical Revision and the Natural Product-Guided Synthesis of Unnatural Analogs. Organic Letters. [Link]

-

The EASY Way to Master Stereoisomers. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ACPD - Wikipedia [en.wikipedia.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 10. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple Actions of 1S,3R-ACPD in Modulating Endogenous Synaptic Transmission to Spinal Respiratory Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabotropic glutamate receptor agonist 1S,3R-ACPD stimulates and modulates NMDA receptor mediated excitotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabotropic glutamate receptor agonist (1S,3R-ACPD) increased frontal cortex dopamine release in aged but not in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1S,3S)-ACPD and its Stereoisomers in Central Nervous System Research

Introduction: Navigating the Stereochemistry of a Key mGluR Agonist

1-Amino-1,3-dicarboxycyclopentane (ACPD) stands as a pivotal tool in the field of neuroscience, offering a means to selectively activate metabotropic glutamate receptors (mGluRs) without engaging the ionotropic glutamate receptors that mediate fast synaptic transmission.[1][2] This rigid analog of glutamate has been instrumental in dissecting the complex roles of mGluRs in modulating neuronal excitability, synaptic plasticity, and their implications in various neurological disorders.

However, the utility of ACPD is intrinsically linked to its stereochemistry. The molecule exists as four distinct stereoisomers, each with a unique pharmacological profile.[1] This guide will focus on the role of these isomers in central nervous system (CNS) research, with a particular emphasis on clarifying the activity of the (1S,3S) isomer in the context of its more pharmacologically prominent counterpart, (1S,3R)-ACPD. It is critical for researchers to recognize that the majority of published literature attributing significant mGluR agonist activity to "ACPD" is, in fact, referring to the (1S,3R) stereoisomer.[3]

The Pharmacology of ACPD Stereoisomers: A Tale of Two Isomers

The biological activity of ACPD is highly dependent on the spatial arrangement of its carboxyl and amino groups. The trans isomers, (1S,3R)-ACPD and (1R,3S)-ACPD, and the cis isomers, (1S,3S)-ACPD and (1R,3R)-ACPD, exhibit markedly different affinities and efficacies at the eight subtypes of mGluRs.

(1S,3R)-ACPD: The Predominantly Active Isomer

Research has consistently demonstrated that (1S,3R)-ACPD is the most potent and efficacious of the four stereoisomers at activating both Group I and Group II mGluRs.[3] It is this isomer that has been widely used to probe the physiological functions of these receptors. In contrast, the (1R,3S)-ACPD isomer is significantly less potent and selective.[2][3]

(1S,3S)-ACPD: A More Nuanced Role

The (1S,3S)-ACPD isomer, the primary subject of this guide, displays a more subtle and specific pharmacological profile. While not a broad-spectrum mGluR agonist like its (1S,3R) counterpart, some evidence suggests it may act as an agonist at L-2-amino-4-phosphonobutyrate (L-AP4) receptors, which are classified as Group III mGluRs (specifically mGluR4, mGluR6, mGluR7, and mGluR8). One study has shown that (1S,3S)-ACPD can evoke outward currents in retinal ON bipolar cells, similar to the action of L-AP4.[4] This suggests a potential role for (1S,3S)-ACPD in modulating synaptic transmission at sites where L-AP4 receptors are prevalent.

Furthermore, a diagram from a study on spinal cord inflammation suggests a differential role for (1S,3S)-ACPD, indicating it may act via mGluR1 to activate L-type calcium channels and via mGluR5 to modulate inhibitory networks.[5] However, without access to the full study, these findings should be interpreted with caution.

The following table summarizes the known agonist activity of the key ACPD isomers at different mGluR subtypes.

| Isomer | Primary Target mGluRs | Reported EC50 Values | Key Characteristics |

| (1S,3R)-ACPD | Group I (mGluR1, mGluR5) & Group II (mGluR2, mGluR3) | mGluR2: 5 µM, mGluR5: 15 µM, mGluR1: 42 µM, mGluR6: 60 µM | The most potent and widely studied active isomer.[3] |

| (1R,3S)-ACPD | mGluRs | Much less potent and efficacious than (1S,3R)-ACPD.[2][3] | Often used as a less active control. |

| (1S,3S)-ACPD | L-AP4 Receptors (Group III mGluRs) | Not broadly reported. | May act as a selective agonist at L-AP4 receptors.[4] |

Mechanism of Action: Distinct Signaling Cascades

The activation of different mGluR groups by ACPD isomers initiates distinct intracellular signaling pathways, leading to a wide array of modulatory effects on neuronal function.

Group I mGluR Activation (Primarily by (1S,3R)-ACPD)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Their activation by (1S,3R)-ACPD stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can lead to neuronal depolarization, increased excitability, and modulation of ion channel activity.

Caption: (1S,3R)-ACPD activation of Group I mGluRs.

Group II & III mGluR Activation

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway generally leads to a decrease in neuronal excitability and neurotransmitter release. (1S,3R)-ACPD is a potent agonist at Group II mGluRs, while (1S,3S)-ACPD may selectively target Group III L-AP4 receptors.

Caption: Agonist activation of Group II/III mGluRs.

Applications in CNS Research

The distinct pharmacological profiles of the ACPD isomers lend themselves to a variety of applications in CNS research, from fundamental studies of synaptic transmission to preclinical investigations of neurological disorders.

Probing Synaptic Plasticity

(1S,3R)-ACPD has been extensively used to study long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory. Its ability to induce chemical forms of LTP and LTD allows for the investigation of the molecular cascades involved in these processes, independent of specific patterns of electrical stimulation.

Investigating Neurological and Psychiatric Disorders

The modulation of glutamatergic signaling through mGluRs is a key area of interest for a range of CNS disorders. Studies have utilized (1S,3R)-ACPD to explore:

-

Neuroprotection: (1S,3R)-ACPD has shown protective effects in models of hypoxia and ischemia, suggesting a role for mGluR activation in neuronal survival.[6][7]

-

Epilepsy: Activation of mGluRs by (1S,3R)-ACPD can induce seizure-like activity in neonatal rats, providing a model to study the mechanisms of epileptogenesis.[2][8]

-

Aging and Neurodegeneration: (1S,3R)-ACPD has been shown to increase dopamine release in the frontal cortex of aged rats, suggesting a potential therapeutic avenue for age-related cognitive decline.[1]

Experimental Protocols

The following are example protocols for the application of ACPD isomers in common experimental paradigms.

Protocol 1: Electrophysiological Recording in Acute Hippocampal Slices

This protocol describes the use of (1S,3R)-ACPD to modulate synaptic transmission in the CA1 region of the hippocampus.

1. Slice Preparation:

- Anesthetize and decapitate a rodent according to approved institutional animal care protocols.

- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.

- Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

- Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

2. Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- Establish a stable baseline recording for at least 20 minutes.

3. (1S,3R)-ACPD Application:

- Prepare a stock solution of (1S,3R)-ACPD in deionized water.

- Dilute the stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM).

- Switch the perfusion to the (1S,3R)-ACPD-containing aCSF for a defined period (e.g., 10-20 minutes).

- Wash out the drug by switching back to the standard aCSF and continue recording to observe any long-lasting effects.

4. Data Analysis:

- Measure the slope or amplitude of the fEPSPs.

- Normalize the data to the pre-drug baseline.

- Use appropriate statistical tests to determine the significance of any changes in synaptic strength.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Slice_Prep [label="Prepare Acute\nHippocampal Slices"];

Recovery [label="Slice Recovery\n(>1 hr in aCSF)"];

Recording_Setup [label="Transfer to Recording Chamber\n& Place Electrodes"];

Baseline [label="Record Stable Baseline\n(20 min)"];

ACPD_App [label="Bath Apply (1S,3R)-ACPD\n(e.g., 50 µM for 15 min)"];

Washout [label="Washout with aCSF\n& Continue Recording"];

Data_Analysis [label="Analyze fEPSP Slope/Amplitude"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Slice_Prep;

Slice_Prep -> Recovery;

Recovery -> Recording_Setup;

Recording_Setup -> Baseline;

Baseline -> ACPD_App;

ACPD_App -> Washout;

Washout -> Data_Analysis;

Data_Analysis -> End;

}

Caption: Workflow for an electrophysiology experiment using ACPD.

Protocol 2: Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium in response to ACPD application in cultured neurons.

1. Cell Preparation:

- Plate primary neurons (e.g., cortical or hippocampal) on glass-bottom dishes and culture for 7-14 days.

- Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

- Wash the cells to remove excess dye and allow for de-esterification.

2. Imaging:

- Mount the dish on an inverted fluorescence microscope equipped with an appropriate excitation light source and emission filters.

- Acquire a baseline fluorescence signal.

3. ACPD Application:

- Prepare a stock solution of the desired ACPD isomer.

- Add the ACPD solution to the imaging buffer to achieve the final desired concentration.

- Record the change in fluorescence intensity over time.

4. Data Analysis:

- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.

- For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F0 (change in fluorescence over baseline).

- Quantify the peak amplitude, duration, and frequency of calcium transients.

Conclusion and Future Directions

The stereoisomers of ACPD, particularly (1S,3R)-ACPD, have been invaluable tools for elucidating the multifaceted roles of metabotropic glutamate receptors in the central nervous system. A thorough understanding of the distinct pharmacology of each isomer is paramount for the design and interpretation of experiments. While the majority of research has focused on the potent agonist activity of (1S,3R)-ACPD, the potential for more selective actions of other isomers, such as the suggested L-AP4 receptor agonism of (1S,3S)-ACPD, warrants further investigation. Future research aimed at developing even more subtype-selective mGluR agonists will undoubtedly continue to refine our understanding of glutamatergic signaling in health and disease, paving the way for novel therapeutic strategies for a host of neurological and psychiatric disorders.

References

-

Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic Acid (1S,3R-ACPD) in Retinal ON Bipolar Cells Indicate That It Is an Agonist at L-AP4 Receptors. (1994). Journal of General Physiology. Retrieved January 12, 2026, from [Link]

-

Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). PubMed. Retrieved January 12, 2026, from [Link]

-

(1S, 3R)-ACPD protects synaptic transmission from hypoxia in hippocampal slices. (1993). Neuropharmacology. Retrieved January 12, 2026, from [Link]

-

Seizures and brain injury in neonatal rats induced by 1S,3R-ACPD, a metabotropic glutamate receptor agonist. (1993). The Journal of Neuroscience. Retrieved January 12, 2026, from [Link]

-

(1S,3R)-ACPD, a metabotropic glutamate receptor agonist, enhances damage after global ischaemia. (1999). European Journal of Pharmacology. Retrieved January 12, 2026, from [Link]

-

Group I mGluRs mediate the plateau potentials induced by 1S,3R-ACPD in the dorsolateral septum. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

General mode of action of (1S,3S)-ACPD on C-fiber field potentials in spinal cord in control and CFA-induced inflammation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Behavioral activity of 1S,3R-ACPD, an agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seizures and brain injury in neonatal rats induced by 1S,3R-ACPD, a metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]